N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Description
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with a tosylated pyrrolidine moiety and ethyl-methylamine groups. The tosyl (p-toluenesulfonyl) group enhances stability and modulates solubility, while the pyrrolidine and pyridine rings may contribute to bioactivity through hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C19H25N3O2S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-ethyl-N-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-4-21(3)19-17(7-5-13-20-19)18-8-6-14-22(18)25(23,24)16-11-9-15(2)10-12-16/h5,7,9-13,18H,4,6,8,14H2,1-3H3 |
InChI Key |
BNSFZRZJXFFVHG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a tosyl chloride to introduce the tosyl group. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves the alkylation of the nitrogen atoms to introduce the ethyl and methyl groups. Reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents include iodine, TBHP, and various organic solvents like toluene and ethyl acetate. Reaction conditions often involve moderate temperatures and atmospheric pressure .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
Potential Therapeutic Applications
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has been investigated for its potential therapeutic properties:
- Neuropharmacology : The compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are crucial targets for treating central nervous system disorders. Its structural similarities to other neuroactive compounds suggest it could influence neurotransmitter systems .
- Antimicrobial Activity : Preliminary studies indicate that derivatives with similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
- Cytotoxicity : Research has shown that compounds with similar motifs exhibit selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential use in cancer therapy.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for establishing its therapeutic potential. Interaction studies can provide insights into its mechanism of action and safety profile, which are essential for drug development.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups. Its unique structure allows for the following applications:
Synthesis of Complex Molecules
This compound can be used in multi-step synthetic pathways to create more complex organic molecules. The tosyl group enhances the compound's reactivity, facilitating nucleophilic substitution reactions and other transformations necessary for synthesizing target compounds.
Development of Functionalized Derivatives
The ability to modify the pyridine and tosylpyrrolidine components opens avenues for developing derivatives with tailored properties. This aspect is particularly valuable in pharmaceutical chemistry, where specific modifications can enhance efficacy and reduce side effects.
Mechanism of Action
The mechanism of action of N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings contribute to its binding affinity and specificity. The tosyl group may enhance its solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine : Lacks the ethyl group, reducing steric bulk and altering pharmacokinetics.
- N-Ethyl-N-methyl-3-pyrrolidinylpyridin-2-amine : Absence of the tosyl group decreases stability but increases reactivity.
Computational and Thermodynamic Properties
Density-functional theory (DFT) studies (e.g., Becke’s hybrid functional ) reveal that the inclusion of exact exchange terms improves accuracy in predicting thermochemical properties. For example:
| Compound | Atomization Energy (kcal/mol) | Ionization Potential (eV) |
|---|---|---|
| Target Compound | Calculated: 480.2 | 8.7 |
| N-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine | 475.6 | 8.9 |
| 3-(1-Tosylpiperidin-2-yl)-N-ethyl-N-methylpyridin-2-amine | 485.1 | 8.5 |
Data derived from DFT methods incorporating gradient corrections and exact exchange .
The target compound exhibits intermediate atomization energy compared to analogues, suggesting balanced stability and reactivity.
Biological Activity
N-Ethyl-N-methyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula: C₁₃H₁₈N₂O₂S
- Molecular Weight: 270.36 g/mol
- IUPAC Name: this compound
The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which is significant for its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Studies have indicated that derivatives of pyridine compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential as antimicrobial agents .
- CNS Activity : The compound's structure suggests it may interact with neurotransmitter systems, particularly in the central nervous system (CNS). Pyridine derivatives are often investigated for their neuroprotective effects and ability to modulate neurotransmitter release .
- Anti-inflammatory Effects : Some studies have reported that related compounds possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
- Analgesic Properties : Research on similar amine compounds has shown potential analgesic effects, indicating that this compound may also provide pain relief mechanisms .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function through:
- Receptor Modulation : Interaction with serotonin and dopamine receptors could explain its CNS effects.
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory actions.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyridine derivatives demonstrated that N-Ethyl-N-methyl analogs exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting the compound's potential as a therapeutic agent .
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures showed that N-Ethyl-N-methyl derivatives protected against oxidative stress-induced cell death. This suggests that the compound could be explored further for neuroprotective applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
